molecular formula C14H22 B14670597 1,2,3,5-Tetraethylbenzene CAS No. 38842-05-6

1,2,3,5-Tetraethylbenzene

Cat. No.: B14670597
CAS No.: 38842-05-6
M. Wt: 190.32 g/mol
InChI Key: QJEXLOSCNXHBAX-UHFFFAOYSA-N
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Description

1,2,3,5-Tetraethylbenzene (CAS 38842-05-6) is an alkyl-substituted aromatic hydrocarbon with the molecular formula C₁₄H₂₂ and a molecular weight of 190.3245 g/mol . Its structure consists of a benzene ring substituted with four ethyl groups at the 1, 2, 3, and 5 positions. Key physical properties include a boiling point of 248.9°C, as observed during purification via extractive distillation . The compound is utilized in gas chromatography (GC) applications and organic synthesis, where its non-polar nature and stability make it suitable for separating or dissolving hydrophobic compounds .

Properties

CAS No.

38842-05-6

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1,2,3,5-tetraethylbenzene

InChI

InChI=1S/C14H22/c1-5-11-9-12(6-2)14(8-4)13(7-3)10-11/h9-10H,5-8H2,1-4H3

InChI Key

QJEXLOSCNXHBAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetraethylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with ethyl halides in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction typically proceeds under reflux conditions, resulting in the substitution of hydrogen atoms on the benzene ring with ethyl groups .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of ethyl-substituted benzene derivatives. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium or platinum to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetraethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1,2,3,5-tetraethylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the ethyl groups on the benzene ring can activate the ring towards electrophilic attack, facilitating the substitution process. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

1,2,3,5-Tetramethylbenzene (Isodurene)

  • Molecular Formula : C₁₀H₁₄
  • Molecular Weight : 134.22 g/mol
  • Boiling Point : ~240–245°C (estimated from analogous isomers) .
  • Applications: Functions as a solvent in organic extractions due to its ability to solubilize non-polar compounds via van der Waals interactions .

Key Differences :

  • Substituent Effects : Methyl groups are smaller and less electron-donating than ethyl groups, leading to lower molecular weight and slightly reduced hydrophobicity.
  • Boiling Point : Despite its lower molecular weight, 1,2,3,5-tetramethylbenzene has a comparable boiling point (~240°C) to 1,2,3,5-tetraethylbenzene (248.9°C), likely due to differences in molecular symmetry and packing efficiency .

1,2,4,5-Tetramethylbenzene (Durene)

  • Molecular Formula : C₁₀H₁₄
  • Molecular Weight : 134.22 g/mol
  • Boiling Point : ~196–198°C (literature value; conflicting data in evidence) .
  • Applications : Industrial precursor for polymers and resins due to its symmetrical structure .

Comparison :

  • Symmetry : The 1,2,4,5-substitution pattern in durene enhances crystalline packing, resulting in a higher melting point but lower boiling point than this compound .

Homologs: Ethyl vs. Methoxy Derivatives

1,2,3,5-Tetramethoxybenzene

  • Molecular Formula : C₁₀H₁₄O₄
  • Molecular Weight : 198.22 g/mol
  • Applications : Serves as a versatile intermediate in pharmaceutical synthesis, leveraging methoxy groups’ electron-donating effects for regioselective reactions .

Contrast :

  • Solubility : Methoxy groups increase polarity, enhancing solubility in polar solvents compared to ethyl-substituted analogs .
  • Reactivity : Methoxy derivatives participate in electrophilic substitutions more readily than ethylated benzenes due to stronger electron-donating effects .

Functionalized Derivatives

1,2,3,5-Tetrahydroxybenzene

  • Role in Biology : Acts as a central intermediate in fungal catabolism of aromatic compounds like gallate, highlighting its biodegradability and ecological relevance .
  • Contrast : Hydroxyl groups confer high reactivity and water solubility, unlike the inert ethylated analog .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₁₄H₂₂ 190.32 248.9 GC, organic synthesis
1,2,3,5-Tetramethylbenzene C₁₀H₁₄ 134.22 ~240–245 Solvent, synthesis
1,2,4,5-Tetramethylbenzene C₁₀H₁₄ 134.22 ~196–198 Polymer precursor
1,2,3,5-Tetramethoxybenzene C₁₀H₁₄O₄ 198.22 N/A Pharmaceutical synthesis

Research Findings

  • Thermodynamic Stability: Ethyl groups in this compound contribute to higher hydrophobicity and lower water solubility compared to methyl or methoxy analogs, favoring its use in non-polar environments .
  • Biological Relevance : Unlike hydroxylated derivatives (e.g., 1,2,3,5-tetrahydroxybenzene), ethylated benzenes show negligible biological activity, emphasizing their industrial rather than pharmacological utility .

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